molecular formula C23H23N5O2S B12137556 N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide

N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide

Cat. No.: B12137556
M. Wt: 433.5 g/mol
InChI Key: MADOTNJMXTVGKO-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Reagents such as hydrazine and carboxylic acids are often used under acidic or basic conditions.

    Attachment of the Furylmethyl and Pyridyl Groups: The triazole ring is then functionalized with furylmethyl and pyridyl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and pyridine derivatives.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, pyridine derivatives, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules.

Biology

In biological research, N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The furan and pyridine rings may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-ethyl-2-methylphenyl)-2-[4-(2-furylmethyl)-5-(2-pyridyl)(1,2,4-triazol-3-ylthio)]acetamide
  • **this compound derivatives
  • **Other triazole-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or bioactivity, making it a valuable subject for further research and application.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23N5O2S/c1-3-17-9-6-8-16(2)21(17)25-20(29)15-31-23-27-26-22(19-11-4-5-12-24-19)28(23)14-18-10-7-13-30-18/h4-13H,3,14-15H2,1-2H3,(H,25,29)

InChI Key

MADOTNJMXTVGKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C

Origin of Product

United States

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